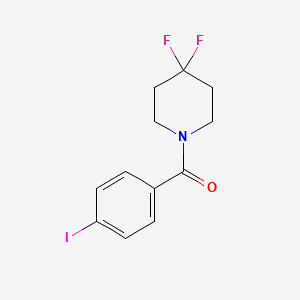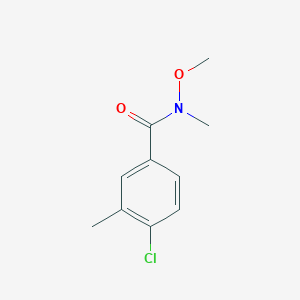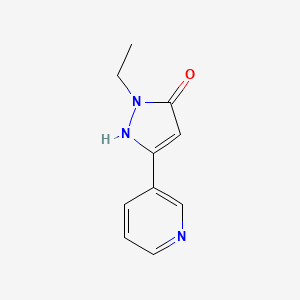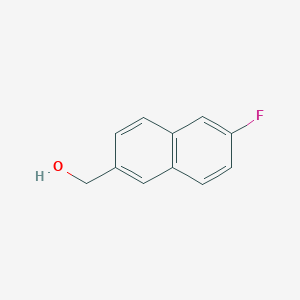
(6-Fluoronaphthalen-2-yl)methanol
概要
説明
(6-Fluoronaphthalen-2-yl)methanol , also known by other names such as (6-Fluoro-2-naphthyl)methanol and 6-Fluoro-2-naphthalenemethanol , is a chemical compound with the molecular formula C₁₁H₉FO and a molecular weight of 176.19 g/mol . It belongs to the class of naphthalene derivatives and contains a fluorine atom attached to the naphthalene ring.
Synthesis Analysis
Several synthetic routes exist for the preparation of this compound. One such method involves the reaction of 6-fluoro-naphthalene-2-carboxylic acid with borane-THF in tetrahydrofuran . The detailed steps include the addition of BH₃.THF to the acid, followed by overnight stirring, concentration, and subsequent treatment with NaOH solution and diethyl ether .
Another synthesis route may involve different reagents and conditions, and further exploration of the literature would provide additional insights.
Molecular Structure Analysis
The molecular structure of (6-Fluoronaphthalen-2-yl)methanol consists of a naphthalene ring with a fluorine atom attached at position 6. The hydroxyl group (–OH) is connected to the naphthalene ring, forming the methanol moiety. The compound’s structure is crucial for understanding its properties and reactivity .
Chemical Reactions Analysis
(6-Fluoronaphthalen-2-yl)methanol can participate in various chemical reactions due to its functional groups. These reactions may involve nucleophilic substitution, oxidation, or other transformations. Further investigation into specific reactions and their mechanisms would provide a deeper understanding of its behavior.
科学的研究の応用
Synthesis and Chemical Analysis
Gram-Scale Synthesis Using Palladium Catalyzed C-H Halogenation : The synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol, a derivative, demonstrates advantages like milder reaction conditions and higher yields compared to traditional methods. This process exemplifies the efficient synthesis of complex fluorinated compounds (Sun, Sun, & Rao, 2014).
Development of Fluorescent Sensors : A study developed a fluorescent Schiff base related to (6-Fluoronaphthalen-2-yl)methanol, showing potential in sensing applications, particularly as a Cu(II) ion sensor. This highlights the use of such compounds in developing selective and sensitive sensors (Yıldırım & Kaya, 2010).
Analytical Chemistry Applications : A methyl ester derivative of a related compound was used as a fluorogenic labeling reagent in high-performance liquid chromatography for the analysis of biologically important thiols, demonstrating the utility of such compounds in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Materials Science and Polymer Research
- Oxidation of Polymers : Research utilized 2-dimethylamino-6-propionylnaphthalene, a related compound, to monitor the oxidation of polymers. This study highlights the application of similar fluorinated compounds in understanding and monitoring polymer degradation and stability (Rapp, Poutougnigni, Gardette, Bussière, & Therias, 2018).
Biomedical and Biochemical Applications
Solvation Dynamics in Biological Systems : Studies on solvation dynamics using methanol, a solvent commonly used with (6-Fluoronaphthalen-2-yl)methanol, provide insights into biochemical processes. Such studies are crucial for understanding interactions in biological systems (Rosenthal, Jimenez, Fleming, Kumar, & Maroncelli, 1994).
Chemical Sensing in Biomedical Analysis : A novel fluorophore, derived from a related compound, demonstrates strong fluorescence in a wide pH range, making it a potential candidate for biomedical analysis and fluorescent labeling in biological studies (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
特性
IUPAC Name |
(6-fluoronaphthalen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSYNZQYIYTKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoronaphthalen-2-yl)methanol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

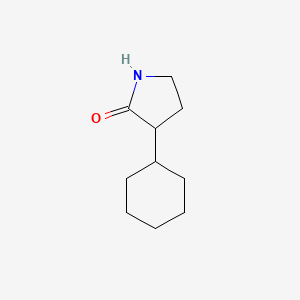
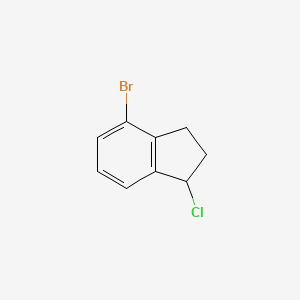
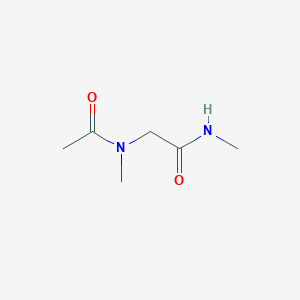
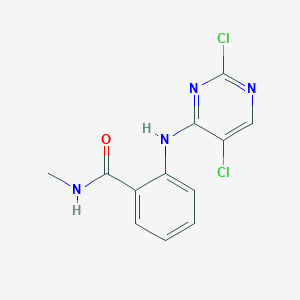

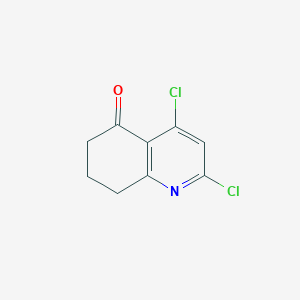

amino}propyl)(methyl)amine](/img/structure/B1456995.png)
![1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine](/img/structure/B1456998.png)

